(2-Benzylphenyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

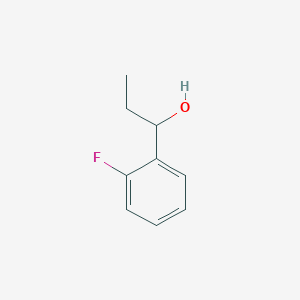

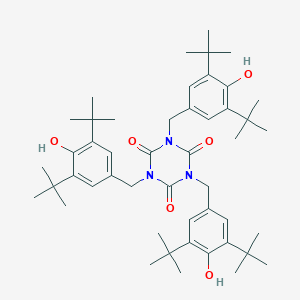

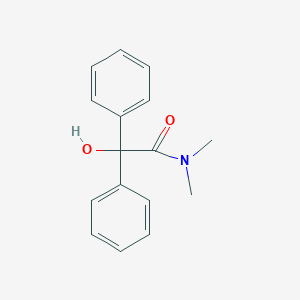

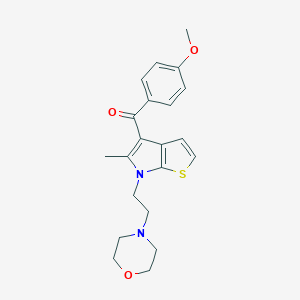

“(2-Benzylphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C13H15ClN2 . Its average mass is 234.725 Da and its monoisotopic mass is 234.092377 Da .

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the generation of a diazonium salt intermediate in situ, followed by temperature-programmed reduction by sodium sulfite . The process starts with the chemical oxidation of aniline using hydrochloric acid and sodium nitrite at lower temperatures. The diazonium salt is then reduced with sodium sulfite .Molecular Structure Analysis

The molecular structure of “(2-Benzylphenyl)hydrazine hydrochloride” consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Chemical Reactions Analysis

Hydrazine derivatives, such as “(2-Benzylphenyl)hydrazine hydrochloride”, can undergo various chemical reactions. For instance, they can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .Physical And Chemical Properties Analysis

“(2-Benzylphenyl)hydrazine hydrochloride” has a molecular weight of 234.72 g/mol. The properties of phenylhydrazines, a class of compounds to which “(2-Benzylphenyl)hydrazine hydrochloride” belongs, are governed by the p-character of the unshared electron pair of the nitrogen of the imino group .Scientific Research Applications

- Bioorthogonal Chemical Handle : A hydrazide group can serve as a traditional bioorthogonal chemical handle . This means it can be used to introduce a specific functional group into a molecule without interfering with other functional groups present.

- Precursor of a Thioester : A hydrazide group can also serve as a readily accessible precursor of a thioester . This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .

- Protein or Peptide Hydrazides : Protein or peptide hydrazides are useful intermediates for protein chemical synthesis . They have been used in several examples of protein chemical synthesis .

- Targeting Cell Death Pathways : Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . These pathways are related to cancer-related programmed cell death (PCD).

- Chemotherapeutic Agent : Although no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Hydrazine derivatives, such as hydralazine, are known to be antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Mode of Action

Hydrazine derivatives are known to form hydrazones by reacting with carbonyls . This reaction is similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

The formation of hydrazones from hydrazine derivatives is a known biochemical reaction .

properties

IUPAC Name |

(2-benzylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYNUBVNXXPWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylphenyl)hydrazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)